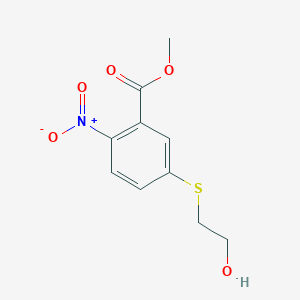

Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate

Vue d'ensemble

Description

Compounds like “Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate” belong to a class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols . They play vital roles in various biological functions and are commonly used in a wide variety of applications, from plasticizers to flavorings .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques provide information about the types of atoms in the compound and how they are connected .Chemical Reactions Analysis

The chemical reactions of a compound can be studied using various techniques such as NMR, mass spectrometry, and chromatography . These techniques can provide information about the reactivity of the compound and its potential to undergo certain chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques .Applications De Recherche Scientifique

1. Therapeutic Importance of Synthetic Thiophene

- Application Summary: Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

- Methods of Application: The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .

- Results or Outcomes: They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

2. Tetrel, Chalcogen, and Charge-Assisted Hydrogen Bonds in 2-((2-Carboxy-1-(substituted)-2-hydroxyethyl)thio) Pyridin-1-ium Chlorides

- Application Summary: The reaction of 2-chloro-2-(diethoxymethyl)-3-substitutedoxirane or 1-chloro-1-(substituted)-3,3-diethoxypropan-2-one with pyridine-2-thiol yields 3-(diethoxymethyl)-3-hydroxy-2-substituted-2,3-dihydrothiazolo .

- Methods of Application: The reaction is carried out in EtOH at 25 °C, which subsequently, in MeCN at 85°C, transforms into ring-opening products .

- Results or Outcomes: The tetrel (C···O) and chalcogen (S···O) bonds are found in the structures of the resulting compounds . Both molecules are stabilized in crystal by tetrel, chalcogen, and multiple charge-assisted hydrogen bonds .

- Application Summary: Thiodiglycol is a polar protic solvent used in a variety of applications ranging from dyeing textiles to inks in some ballpoint pens . It is also used as a building block for protection products, dispersants, fibers, plasticizers, rubber accelerators, pesticides, dyes, and various other organic chemicals .

- Methods of Application: Thiodiglycol is manufactured by the reaction of 2-chloroethanol with sodium sulfide . It is used directly as a solvent or as a reactant in the synthesis of other compounds .

- Results or Outcomes: The use of thiodiglycol in these applications has led to the production of a wide range of products, from textiles and inks to various organic chemicals .

4. Therapeutic Importance of Synthetic Thiophene

- Application Summary: Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

- Methods of Application: The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .

- Results or Outcomes: They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

5. Antitumor Activity of Aliphatic Substituted Thiazoles

- Application Summary: Aliphatic substituted thiazoles and their aromatic congeners have shown antitumor activity .

- Methods of Application: The specific methods of application would depend on the specific compound and the type of cancer being targeted .

- Results or Outcomes: The aromatic substitution improved the antitumor activity more than 4- or 5-methyl; 4-methyl and 5-ethyl carboxylate derivatives .

6. Synthesis of Novel 1,4-Diketone Derivatives

- Application Summary: The Stetter reaction, which is generally via a nucleophilic catalyst like cyanide or thiazolium-NHC catalysts, is one of the important reactions to obtain a new carbon−carbon bond . In particular, 1,4-diketones with very functional properties are obtained by the Stetter reaction with the intermolecular reaction of an aldehyde and an α,β-unsaturated ketone .

- Methods of Application: The reaction was catalyzed by 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (3b), using triethylamine for the basic medium and dimethyl sulfoxide as the solvent .

- Results or Outcomes: As a result, some novel arenoxy-substituted 1,4-diketones were gained with good yields at room temperature within 24 h through an intermolecular Stetter reaction .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 5-(2-hydroxyethylsulfanyl)-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5S/c1-16-10(13)8-6-7(17-5-4-12)2-3-9(8)11(14)15/h2-3,6,12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMFWUMYKVBIJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)SCCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate | |

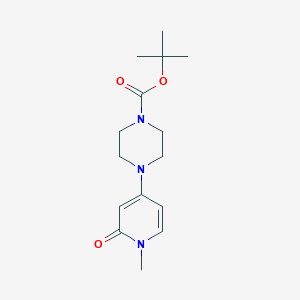

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl[(2-methylcyclobutyl)methyl]amine](/img/structure/B1467626.png)

![tert-Butyl [4-(2-pyridinyl)-2-pyrimidinyl]methylcarbamate](/img/structure/B1467628.png)

![[5-(3,5-Difluorophenyl)-4-isopropyl-2-pyrimidinyl]methanol](/img/structure/B1467629.png)

![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1467631.png)

![2-(m-tolyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1467634.png)